5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile
Description
5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile is a substituted nicotinonitrile derivative featuring a pyridine core with a 4-chlorophenyl group at position 5 and a 2-chlorophenylsulfanyl moiety at position 2.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-15-7-5-12(6-8-15)14-9-13(10-21)18(22-11-14)23-17-4-2-1-3-16(17)20/h1-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLLNQSTVSKSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a reaction between a suitable pyridine derivative and a nitrile source under basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through a nucleophilic substitution reaction involving a thiol derivative and a chlorinated intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic chlorines can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, the compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and functional similarities:
Table 1: Key Structural and Functional Differences
Key Observations :
Sulfanyl Group Role :
- The sulfanyl group in both compound classes likely contributes to enzyme interaction via sulfur-mediated hydrogen bonding or hydrophobic interactions. In the acetamide series, this group correlates with α-glucosidase inhibition (e.g., compound 8q , IC50 = 49.71 µM ). However, the absence of data for the target compound limits direct comparisons.
Chlorophenyl vs. Indole-Oxadiazole :
- The dual chlorophenyl substituents in the target compound may enhance lipophilicity and membrane permeability compared to the indole-oxadiazole acetamides. This could influence pharmacokinetics but might reduce selectivity if steric bulk impedes target binding.
Enzyme Inhibition Potential: The acetamide series demonstrated selective inhibition against α-glucosidase (carbohydrate metabolism) and butyrylcholinesterase (BChE, neurodegenerative diseases). For example, 8g and 8h showed BChE IC50 values of ~31–34 µM . The target compound’s nicotinonitrile core, if analogous to pyridine-based kinase inhibitors, might exhibit divergent enzyme targets, such as tyrosine kinases or cytochrome P450 isoforms.
LOX Inhibition Disparity :
- The acetamide 8b showed weak LOX inhibition (IC50 = 99.30 µM), whereas the target compound’s chloroaryl groups could modulate anti-inflammatory activity differently. Structural rigidity from the pyridine ring might limit LOX binding compared to flexible acetamide derivatives.
Biological Activity
5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H12Cl2N2S
- Molecular Weight: 339.25 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent. The following sections detail specific activities and findings.
Antimicrobial Activity
Several studies have indicated that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cell proliferation in various cancer cell lines. For example, studies have shown that it induces apoptosis in human cancer cells through the activation of caspase pathways.
Case Study:
In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cellular metabolism, leading to disrupted energy production in bacteria and cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways by activating caspases, which are crucial for programmed cell death.
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity to balance reaction rate and byproduct formation.
- Optimize catalyst loading (0.5–5 mol%) to minimize costs .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (expected [M+H]⁺ ~354.2 m/z).
- X-ray Crystallography : Resolve structural ambiguities using single-crystal diffraction (Bruker APEX2 software recommended) .
- HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How can computational chemistry resolve structural ambiguities in sulfanyl-substituted nicotinonitriles?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electronic structures and predict NMR/IR spectra. Compare with experimental data to validate tautomeric forms or regioisomers .
- Molecular Docking : Assess binding affinities with target proteins (e.g., kinases) using AutoDock Vina. Pair with MD simulations (GROMACS) to study dynamic interactions .
- PubChem Data Mining : Cross-reference experimental results (e.g., melting points, solubility) with existing entries to identify outliers .
Advanced: How should researchers address contradictions in bioactivity studies of chlorophenyl-substituted heterocycles?
Methodological Answer:
- Controlled Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. Use reference compounds (e.g., positive/negative controls) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) to identify trends. Apply statistical tools (ANOVA, Bayesian inference) to assess significance .
- Mechanistic Studies : Use knockout models (e.g., CRISPR) or isotopic labeling (¹⁴C/³H) to trace metabolic pathways and validate targets .
Basic: What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Hammett Linear Free Energy Relationships : Correlate substituent effects (σ values of -Cl, -SAr) with bioactivity .
- Molecular Orbital Theory : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .
- QSAR Modeling : Train models (e.g., Random Forest, PLS regression) using descriptors like logP, polar surface area, and topological indices .
Advanced: How to design experiments for studying environmental degradation pathways?
Methodological Answer:
- Microcosm Studies : Expose the compound to soil/water samples under controlled light, pH, and microbial activity. Monitor degradation via LC-MS/MS .
- Isotope-Labeled Tracers : Synthesize ¹³C-labeled analogs to track breakdown products .
- Advanced Oxidation Processes (AOPs) : Test UV/H₂O₂ or Fenton reactions to simulate industrial wastewater treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
